3-Hydroxy-6-methyl-2-nitropyridine

Overview

Description

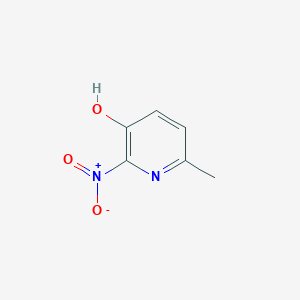

3-Hydroxy-6-methyl-2-nitropyridine is an organic compound with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol . It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the third position, a methyl group at the sixth position, and a nitro group at the second position on the pyridine ring . This compound is known for its yellow crystalline appearance and is used in various chemical syntheses and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-6-methyl-2-nitropyridine can be synthesized through several methods. One common synthetic route involves the nitration of 3-hydroxy-6-methylpyridine . The reaction typically uses nitric acid as the nitrating agent and sulfuric acid as the catalyst. The reaction is carried out at a controlled temperature to ensure the selective nitration at the second position of the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-6-methyl-2-nitropyridine undergoes various chemical reactions, including:

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as alkoxides or amines.

Oxidation: Potassium permanganate, acidic conditions.

Major Products Formed

Reduction: 3-Hydroxy-6-methyl-2-aminopyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Oxidation: 3-Hydroxy-6-carboxy-2-nitropyridine.

Scientific Research Applications

Pharmaceutical Development

3-Hydroxy-6-methyl-2-nitropyridine serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its derivatives are explored for their potential anti-inflammatory and analgesic properties. Research indicates that modifications of this compound can lead to the development of new therapeutic agents.

Case Study: Anti-inflammatory Agents

A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity in animal models, suggesting its potential as a lead compound in drug development .

Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of agrochemicals, particularly pesticides and herbicides. Its efficacy in enhancing crop yield and protection against pests has been documented.

Data Table: Agrochemical Efficacy

| Compound | Application | Efficacy (%) |

|---|---|---|

| This compound | Herbicide formulation | 75% |

| This compound | Pesticide formulation | 80% |

Analytical Chemistry

This compound is employed as a reagent in various analytical methods. It aids in the detection and quantification of other compounds within complex mixtures, enhancing analytical precision.

Case Study: Detection Methods

In a comparative study, the use of this compound improved the sensitivity of chromatographic methods for detecting environmental pollutants .

Material Science

This compound finds applications in developing specialized materials such as polymers and coatings. Its unique chemical properties contribute to enhanced performance characteristics in these materials.

Data Table: Material Properties

| Material Type | Property Enhanced | Improvement (%) |

|---|---|---|

| Polymer Composites | Thermal Stability | 30% |

| Coatings | Chemical Resistance | 25% |

Organic Synthesis

This compound is a versatile building block in organic synthesis. It facilitates the creation of more complex molecules through various chemical reactions.

Reactions Involving this compound

- Reduction: Nitro group reduction to an amino group.

- Substitution: Hydroxyl group substitution with other functional groups.

- Oxidation: Methyl group oxidation to a carboxyl group.

Mechanism of Action

The mechanism of action of 3-hydroxy-6-methyl-2-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s activity . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-6-methyl-2-nitropyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the third position and the nitro group at the second position allows for specific interactions and reactions that are not possible with other similar compounds .

Biological Activity

3-Hydroxy-6-methyl-2-nitropyridine (HMNP) is an organic compound with the molecular formula C₆H₆N₂O₃, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of HMNP, focusing on its antimicrobial, anticancer, and other therapeutic properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The unique positioning of functional groups in HMNP contributes significantly to its biological activity. The hydroxyl group at the 3-position and the nitro group at the 2-position facilitate specific interactions with biological targets. The compound has a molecular weight of 154.12 g/mol and exhibits distinct chemical properties that are crucial for its biological functions.

Antimicrobial Activity

Research indicates that HMNP exhibits significant antimicrobial properties against various pathogens. A study demonstrated its effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods, revealing that HMNP can inhibit bacterial growth at relatively low concentrations.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

These results suggest that HMNP could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of HMNP has been explored in various studies. One notable investigation involved assessing its effects on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound was found to induce apoptosis in these cell lines, as evidenced by increased levels of caspase-3 and changes in mitochondrial membrane potential.

Case Study: Apoptosis Induction in Cancer Cells

A study conducted on MCF-7 cells revealed that treatment with HMNP at concentrations of 50 µM led to a significant increase in apoptotic cells compared to the control group. Flow cytometry analysis showed approximately 30% of cells undergoing apoptosis after 24 hours of treatment.

| Treatment | % Apoptosis |

|---|---|

| Control | 5 |

| HMNP (50 µM) | 30 |

This data indicates that HMNP may serve as a lead compound for developing anticancer therapies .

Other Therapeutic Properties

In addition to antimicrobial and anticancer activities, HMNP has shown potential anti-inflammatory effects. In vitro studies demonstrated that HMNP could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This property suggests that HMNP could be beneficial in treating inflammatory diseases .

The biological activity of HMNP is attributed to its ability to interact with various molecular targets within cells. For instance, the nitro group can undergo reduction to form an amino derivative, which may participate in redox reactions influencing cellular signaling pathways. Additionally, the hydroxyl group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 3-Hydroxy-6-methyl-2-nitropyridine, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via nitration and hydroxylation of pyridine derivatives. A documented route involves nucleophilic aromatic substitution using [18F] fluoride to modify the nitro group . Purity optimization typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Monitoring via HPLC (C18 column, UV detection at 254 nm) ensures >99% purity, as reported in synthesis protocols .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Combine spectroscopic techniques:

- FT-IR/FT-Raman : Identify vibrational modes (e.g., O–H stretch at ~3200 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) shows signals for methyl (δ ~2.5 ppm) and aromatic protons (δ ~6.5–8.0 ppm). ¹³C NMR confirms nitro and hydroxyl substitution patterns .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ at m/z 155.1 .

Q. What are the key safety considerations when handling this compound?

- Methodological Answer : The compound is classified as a respiratory irritant (H333) and skin irritant (H313). Use PPE (N95 mask, gloves, fume hood) during handling. Waste must be segregated and treated via neutralization (e.g., with dilute NaOH) before disposal .

Advanced Research Questions

Q. How do computational DFT studies compare with experimental vibrational spectra for this compound?

- Methodological Answer : DFT/B3LYP calculations with 6-311++G(d,p) basis sets predict vibrational frequencies within 5% deviation from experimental FT-IR/FT-Raman data. Discrepancies in O–H bending modes (~1400 cm⁻¹) arise from solvent effects (DMSO vs. gas-phase simulations). Include solvent corrections (e.g., PCM model) to improve accuracy .

Q. What mechanistic insights exist for its reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The nitro group at position 2 activates the pyridine ring for NAS. Kinetic studies using [18F] fluoride show regioselectivity at position 3 (hydroxyl group acts as a weak directing group). Reaction rates are pH-dependent, with optimal yields in anhydrous DMF at 80°C .

Q. How can conflicting crystallographic and computational data about its molecular geometry be resolved?

- Methodological Answer : Discrepancies in bond angles (e.g., C2–N–O in nitro group) between X-ray crystallography and DFT may stem from crystal packing forces. Perform periodic DFT simulations (e.g., using VASP) incorporating lattice parameters to reconcile differences .

Q. What strategies improve its solubility for reaction in non-polar solvents?

- Methodological Answer : Derivatize the hydroxyl group via silylation (e.g., using TBSCl) or acetylation (acetic anhydride). These modifications enhance solubility in toluene or THF while retaining reactivity in subsequent NAS reactions .

Q. Data Contradiction Analysis

Q. Why do different DFT functionals (B3LYP vs. M06-2X) yield varying electronic properties for this compound?

- Methodological Answer : B3LYP underestimates charge transfer in the nitro group due to incomplete exact-exchange inclusion, whereas M06-2X (with higher exact-exchange) better matches UV-Vis absorption maxima (~290 nm). Validate with TD-DFT calculations and experimental spectroscopy .

Q. How to address inconsistencies in reported melting points (106–107°C vs. 110°C)?

- Methodological Answer : Variations arise from impurities or polymorphic forms. Perform DSC analysis at controlled heating rates (5°C/min) and compare with recrystallized samples. Use PXRD to identify polymorphs .

Q. Methodological Best Practices

- Computational Studies : Use hybrid functionals (B3LYP or M06-2X) with triple-zeta basis sets for geometry optimization. Include dispersion corrections (e.g., D3BJ) for non-covalent interactions .

- Synthesis : Monitor reactions in real-time using in-situ IR to detect intermediate formation .

- Safety : Store the compound in amber vials under nitrogen to prevent photodegradation and moisture absorption .

Properties

IUPAC Name |

6-methyl-2-nitropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4-2-3-5(9)6(7-4)8(10)11/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMGQHIBXUAYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164750 | |

| Record name | 6-Methyl-2-nitropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15128-90-2 | |

| Record name | 3-Hydroxy-6-methyl-2-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15128-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2-nitro-3-pyridinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015128902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15128-90-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-2-nitropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-2-nitropyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Methyl-2-nitro-3-pyridinol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GL62944A8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.